o-Tolylhydrazine hydrochloride

Descripción general

Descripción

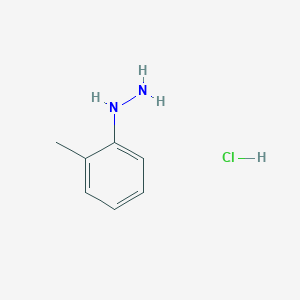

o-Tolylhydrazine hydrochloride, also known as 2-Methylphenylhydrazine hydrochloride, is a chemical compound with the molecular formula C7H10N2 · HCl and a molecular weight of 158.63 g/mol . It is characterized by the presence of tolyl and hydrazine functional groups, making it a valuable reagent in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

o-Tolylhydrazine hydrochloride can be synthesized through the reaction of o-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

o-Tolylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include azo compounds, amines, and substituted hydrazines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Synthesis of Hydrazones and Other Derivatives

- o-Tolylhydrazine hydrochloride is commonly used in the preparation of hydrazones, which are important intermediates in organic synthesis. For example, it has been utilized to synthesize o-tolylhydrazone derivatives of sugars such as D-galactose. This reaction typically involves the condensation of o-tolylhydrazine with carbonyl compounds, leading to the formation of hydrazones that can be further functionalized for various applications .

2. Development of Novel Compounds

- Recent studies have explored the use of this compound in the development of novel inhibitors for biological targets. For instance, it was employed in a study aimed at discovering inhibitors for uridine diphosphate-N-acetylglucosamine 2-epimerase, showcasing its utility in medicinal chemistry . In this context, the compound serves as a building block for synthesizing more complex structures that exhibit desired biological activities.

| Application | Description |

|---|---|

| Hydrazone Synthesis | Used to create hydrazones from carbonyl compounds. |

| Novel Inhibitors | Serves as a precursor in developing inhibitors for specific enzymes. |

Biological Research

1. Fluorescent Probes for Detection

- A noteworthy application of this compound is in the development of fluorescent probes for detecting hydrazine in biological systems. A recent study introduced a β-ketoester-type fluorescent probe that utilizes o-tolylhydrazine for selective detection of hydrazine in live cells. This probe demonstrated minimal cytotoxicity while allowing real-time imaging of hydrazine levels within cellular environments . Such tools are invaluable for studying hydrazine's biological effects and potential toxicity.

2. Investigation of Reaction Mechanisms

- The compound has also been instrumental in studying reaction mechanisms involving hydrazines and other electrophiles. For example, its reaction with diphenyl diselenide was investigated to understand the formation of selenium-containing compounds under transition-metal-free conditions . These studies contribute to the broader understanding of hydrazine chemistry and its reactivity patterns.

Therapeutic Potential

1. Anticancer Activity

- There is ongoing research into the anticancer potential of compounds derived from this compound. Some derivatives have shown promise in inhibiting cancer cell proliferation, although more extensive studies are required to establish their efficacy and safety profiles .

2. Toxicological Studies

Mecanismo De Acción

The mechanism of action of o-Tolylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

- m-Tolylhydrazine hydrochloride

- p-Tolylhydrazine hydrochloride

- 2-Ethylphenylhydrazine hydrochloride

- 4-Fluorophenylhydrazine hydrochloride

- 4-Methoxyphenylhydrazine hydrochloride

- 4-Bromophenylhydrazine hydrochloride

- 2-Fluorophenylhydrazine hydrochloride

Uniqueness

o-Tolylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds and in various industrial applications .

Actividad Biológica

Introduction

o-Tolylhydrazine hydrochloride (C8H10ClN3), a derivative of tolylhydrazine, has garnered attention for its diverse biological activities. This compound is primarily recognized for its roles in medicinal chemistry, particularly in the development of anticancer agents and as a potential therapeutic for various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C8H10ClN3

- Molecular Weight : 185.64 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives exhibit potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity of o-Tolylhydrazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| o-Tolylhydrazine | SMMC-7721 | 0.91 | Induction of apoptosis via ROS elevation |

| o-Tolylhydrazine | HepG2 | 0.56 | Inhibition of Topoisomerase IIα |

Antibacterial and Antifungal Activity

This compound and its derivatives have also been evaluated for their antibacterial and antifungal properties. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains such as Fusarium oxysporum.

Table 2: Antimicrobial Activity of o-Tolylhydrazine Derivatives

| Compound | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| o-Tolylhydrazine | E. coli | Antibacterial | 50 μg/ml |

| o-Tolylhydrazine | S. aureus | Antibacterial | 30 μg/ml |

| o-Tolylhydrazine | Fusarium oxysporum | Antifungal | 40 μg/ml |

Case Study 1: Anticancer Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of indole derivatives from this compound and evaluated their anticancer properties. The most potent compound exhibited an IC50 value of 0.56 μM against HepG2 cells, with mechanistic studies indicating that the compound induces apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of o-tolylhydrazine derivatives against various bacterial and fungal strains. The study found that these compounds displayed significant inhibitory effects on both E. coli and S. aureus, suggesting their potential use as broad-spectrum antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of new derivatives from this compound has been extensively studied to enhance its biological activity. Modifications at specific positions on the hydrazine structure have been shown to improve anticancer and antimicrobial properties.

Table 3: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Substitution on N-position | Increased cytotoxicity against cancer cells |

| Halogenation at ortho position | Enhanced antibacterial activity |

Propiedades

Número CAS |

635-26-7 |

|---|---|

Fórmula molecular |

C7H11ClN2 |

Peso molecular |

158.63 g/mol |

Nombre IUPAC |

hydron;(2-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5,9H,8H2,1H3;1H |

Clave InChI |

KJGFNDCSTWGUDT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NN.Cl |

SMILES canónico |

[H+].CC1=CC=CC=C1NN.[Cl-] |

Key on ui other cas no. |

635-26-7 |

Pictogramas |

Irritant |

Sinónimos |

(2-Methylphenyl)hydrazine Monohydrochloride; _x000B_o-Tolyl-Hydrazine Monohydrochloride; 2-Methylbenzenehydrazine Hydrochloride_x000B_2-Methylphenylhydrazine Hydrochloride; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.